molecular formula C12H2Cl8 B1594208 2,2',3,4,4',5,5',6-Octachlorobiphenyl CAS No. 52663-76-0

2,2',3,4,4',5,5',6-Octachlorobiphenyl

Cat. No.: B1594208
CAS No.: 52663-76-0
M. Wt: 429.8 g/mol
InChI Key: DCPDZFRGNJDWPP-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Mechanism of Action

Target of Action

2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . The circadian clock is an internal biological system that regulates various physiological processes in an approximately 24-hour cycle .

Mode of Action

This compound interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . PER1 is a crucial component of the circadian clock, and its inhibition can disrupt the normal functioning of the circadian rhythm .

Pharmacokinetics

The pharmacokinetic properties of 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl are characterized by its bioaccumulation . Its solubility is 1.36e-07 mg/mL at 25°C , indicating low water solubility, which can affect its distribution and elimination in the body.

Result of Action

The molecular and cellular effects of 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl’s action are primarily related to its disruption of the circadian rhythm . This disruption can have wide-ranging effects on various physiological processes regulated by the circadian clock .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl. As a persistent organic pollutant, it remains in the environment for a long time due to its resistance to degradation . It was banned in the 1970s due to its harmful health effects and bioaccumulation . It is still found in the environment, affecting the health of exposed organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl can be synthesized from pentachlorobenzene and 2,4,6-trichloroaniline. The reaction involves the chlorination of biphenyl under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of polychlorinated biphenyls typically involved the direct chlorination of biphenyl in the presence of a catalyst. The degree of chlorination was controlled to produce specific PCB congeners, including 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. It is used in research to understand the behavior of persistent organic pollutants (POPs) in the environment. Additionally, it serves as a model compound in studies related to the bioaccumulation and biomagnification of PCBs in the food chain .

In biology and medicine, it is used to study the effects of PCBs on human health, particularly their role in endocrine disruption and carcinogenesis. In industry, although its use is now restricted, it was previously utilized as a coolant and insulating fluid in electrical equipment .

Comparison with Similar Compounds

Comparison: While all these compounds belong to the PCB family and share similar structural features, their toxicity and environmental persistence can vary based on the number and position of chlorine atoms. 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl8/c13-4-2-6(15)5(14)1-3(4)7-8(16)10(18)12(20)11(19)9(7)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPDZFRGNJDWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074169
Record name 2,2',3,4,4',5,5',6-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-76-0
Record name 2,2',3,4,4',5,5',6-Octachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5,5',6-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5,5',6-OCTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW6YV64P5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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